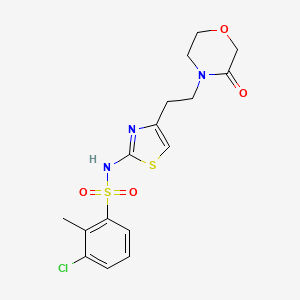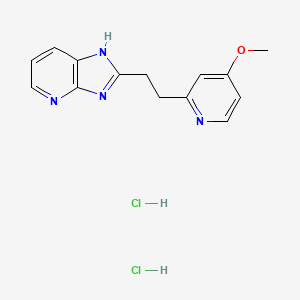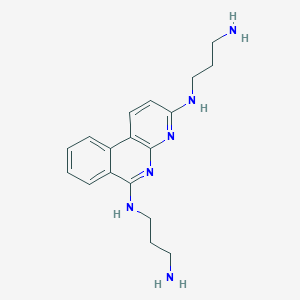
Inhibidor de Cdk9 II
Descripción general
Descripción
CAN508 es un compuesto de molécula pequeña conocido por su papel como inhibidor de la quinasa dependiente de ciclina 9 (CDK9). CDK9 es una quinasa involucrada en la regulación de la elongación de la transcripción, lo que convierte a CAN508 en un compuesto significativo en el estudio de la regulación transcripcional y sus implicaciones en diversas enfermedades .
Aplicaciones Científicas De Investigación
CAN508 tiene varias aplicaciones de investigación científica, particularmente en los campos de la oncología, la virología y la cardiología. Inhibe el crecimiento de varias líneas celulares cancerosas e induce la apoptosis a través de mecanismos que incluyen la inhibición de la fosforilación del dominio C-terminal de la ARN polimerasa II y la síntesis de ARN mensajero . Además, se ha demostrado que CAN508 inhibe la angiogénesis a través de un mecanismo dependiente de CDK9 . Su selectividad y potencia lo convierten en una herramienta valiosa en el estudio de la regulación transcripcional y sus implicaciones en las enfermedades .
Mecanismo De Acción
CAN508 ejerce sus efectos inhibiendo CDK9, una quinasa involucrada en la regulación de la elongación de la transcripción . Al unirse al sitio de unión de ATP de CDK9, CAN508 evita la fosforilación del dominio C-terminal de la ARN polimerasa II, inhibiendo así la síntesis de ARN mensajero . Esta inhibición conduce a la regulación negativa de los factores antiapoptóticos y a la inducción de la apoptosis en las células cancerosas . Además, se ha demostrado que CAN508 induce la proteína supresora tumoral p53 e inhibe la angiogénesis .
Análisis Bioquímico
Biochemical Properties
Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .
Cellular Effects
Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .
Molecular Mechanism
The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .
Metabolic Pathways
Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .
Transport and Distribution
The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .
Subcellular Localization
Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .
Métodos De Preparación
La síntesis de CAN508 implica varios pasos. Inicialmente, el compuesto se protege con dicarbonato de di-terc-butilo para acceder a los pirazoles amino-benzoilados. Los derivados de bromo se arilalizan posteriormente mediante acoplamiento de Suzuki-Miyaura utilizando el precatalizador XPhos Pd G2 . Esta reacción de acoplamiento generalmente proporciona los benzopirazoles parasustituidos en rendimientos más altos que los metasustituidos. Los grupos Boc se utilizan como funcionalidades directoras para el paso de benzoilación y se hidrolizan en las condiciones del acoplamiento de Suzuki-Miyaura, eliminando la necesidad de un paso adicional de desprotección .
Análisis De Reacciones Químicas
CAN508 experimenta diversas reacciones químicas, incluidas la acilación y el acoplamiento de Suzuki-Miyaura . Se sabe que el compuesto inhibe CDK9 con una IC50 de 0,35 μM y exhibe una selectividad 38 veces mayor para CDK9/ciclina T que para otros complejos CDK/ciclina . Los principales productos formados a partir de estas reacciones incluyen benzopirazoles parasustituidos .
Comparación Con Compuestos Similares
CAN508 es único en su alta selectividad para CDK9/ciclina T sobre otros complejos CDK/ciclina . Compuestos similares incluyen flavopiridol, que también inhibe CDK9 pero con menor selectividad . Las diferencias estructurales entre CAN508 y otros inhibidores de CDK, como la presencia de un bolsillo hidrofóbico específico de CDK9, contribuyen a su selectividad y potencia únicas .
Propiedades
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
| Record name | NoName_1070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
| Record name | CAN-508 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAN-508 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAN-508 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


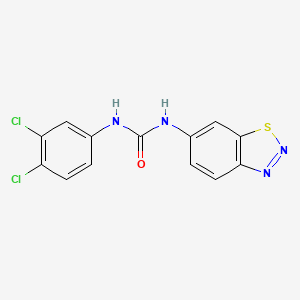
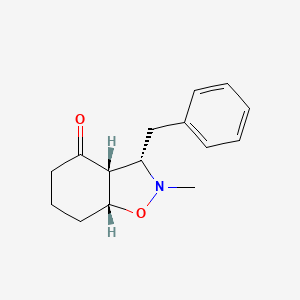
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
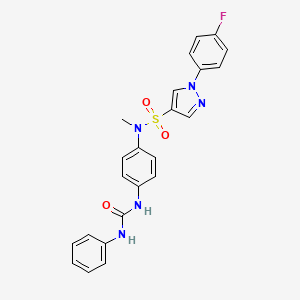

![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)


![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)
